Magnesium calcium carbonate

Description

Properties

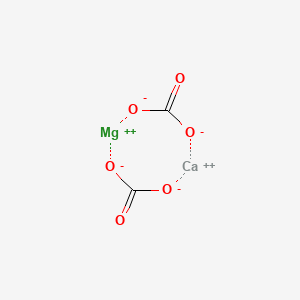

Molecular Formula |

C2CaMgO6 |

|---|---|

Molecular Weight |

184.40 g/mol |

IUPAC Name |

calcium;magnesium;dicarbonate |

InChI |

InChI=1S/2CH2O3.Ca.Mg/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |

InChI Key |

HHSPVTKDOHQBKF-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the crystal structure of kutnohorite and its place within the dolomite group of minerals. Addressed to researchers and scientists, this document delves into the crystallographic intricacies, solid solution series, and the phenomenon of cation ordering that define these carbonate minerals. Detailed methodologies for advanced analytical techniques, including X-ray and neutron diffraction with Rietveld refinement, and transmission electron microscopy, are presented to equip researchers with the practical knowledge required for precise structural characterization.

Introduction to the Dolomite Group of Minerals

The dolomite group comprises a series of anhydrous carbonate minerals that crystallize in the trigonal-rhombohedral system with the space group R-3.[1][2] The general chemical formula for this group is AB(CO₃)₂, where the 'A' site is typically occupied by a large cation, most commonly calcium (Ca²⁺), and the 'B' site is occupied by smaller divalent cations such as magnesium (Mg²⁺), iron (Fe²⁺), or manganese (Mn²⁺).[2] The defining structural feature of the dolomite group is the ordered arrangement of these cations into distinct layers that alternate with layers of carbonate (CO₃)²⁻ groups along the crystallographic c-axis.[1] This ordered superstructure gives rise to specific X-ray diffraction reflections that distinguish them from calcite group minerals where the cations are randomly distributed.[3]

The principal members of the dolomite group include:

-

Dolomite: CaMg(CO₃)₂

-

Ankerite: Ca(Fe,Mg)(CO₃)₂

-

Kutnohorite: CaMn(CO₃)₂

-

Minrecordite: CaZn(CO₃)₂

-

Norsethite: BaMg(CO₃)₂

These minerals form extensive solid solution series, with significant substitution of the B-site cation, leading to a range of chemical compositions and physical properties.[2]

The Crystal Structure of Kutnohorite

Kutnohorite, with the ideal formula CaMn(CO₃)₂, is the manganese analogue of dolomite.[4] Its structure is isostructural with other members of the dolomite group, characterized by alternating layers of calcium and manganese cations separated by carbonate groups, perpendicular to the c-axis.[1] In a perfectly ordered kutnohorite crystal, the stacking sequence along the c-axis would be Ca - CO₃ - Mn - CO₃.[1] However, the degree of this cation ordering can vary.[1]

The coordination environment of the cations is a key aspect of the structure. Both the Ca²⁺ and Mn²⁺ (or other B-site cations) are octahedrally coordinated by six oxygen atoms from the carbonate groups. The carbonate groups themselves are planar triangular units.

Unit Cell Parameters and the Influence of Cation Substitution

The unit cell of kutnohorite is rhombohedral, but it is often described using a hexagonal setting for convenience. The lattice parameters are sensitive to the chemical composition, particularly the substitution of Mn²⁺ by other cations like Mg²⁺ and Fe²⁺. Kutnohorite forms complete solid solutions with dolomite and ankerite.[4]

The ionic radii of the B-site cations (Mg²⁺ = 0.72 Å, Fe²⁺ = 0.78 Å, Mn²⁺ = 0.83 Å) play a significant role in determining the unit cell dimensions. As smaller cations like Mg²⁺ or larger cations like Fe²⁺ substitute for Mn²⁺, the lattice parameters will systematically change. Generally, an increase in the average ionic radius of the B-site cation will lead to an expansion of the unit cell.

A recent study on a natural kutnohorite with the composition Ca₁.₁₁Mn₀.₈₉(CO₃)₂ reported rhombohedral lattice parameters of a = 4.8644 Å and c = 16.294 Å at ambient conditions.[5] The table below summarizes the crystallographic data for end-member dolomite and an intermediate kutnohorite.

| Mineral | Formula | a (Å) | c (Å) | V (ų) | Reference |

| Dolomite | CaMg(CO₃)₂ | 4.8069 | 16.0034 | 319.9 | [6] |

| Kutnohorite | Ca₁.₁₁Mn₀.₈₉(CO₃)₂ | 4.8644 | 16.294 | 333.90 | [5] |

| Ankerite | Ca(Fe₀.₅₅Mg₀.₄₅)(CO₃)₂ | 4.823 | 16.138 | 324.9 | [7] |

Table 1: Comparison of unit cell parameters for selected dolomite-group minerals in a hexagonal setting.

The relationship between composition and lattice parameters is crucial for determining the chemical composition of a dolomite-group mineral from its diffraction pattern.

Cation Ordering and Superstructure

The ordered arrangement of Ca²⁺ and the smaller B-site cations into distinct crystallographic sites is a hallmark of the dolomite-group structure. This ordering reduces the symmetry from the R-3c space group of calcite to R-3 for dolomite.[8] The presence of this ordering gives rise to a set of superstructure reflections in X-ray and neutron diffraction patterns, such as the (101), (015), and (021) reflections, which are absent in disordered calcite-group minerals.[3]

The degree of cation order can be quantified by comparing the intensities of these superstructure reflections to the fundamental reflections.[3] A high degree of order is typical for ancient, well-crystallized dolomites, while modern or rapidly precipitated dolomites may exhibit significant cation disorder.[3] Transmission electron microscopy (TEM) is a powerful technique for directly visualizing the effects of cation ordering and the presence of micro-domains and other structural defects at the nanoscale.

Advanced Structural Analysis Techniques

A thorough understanding of the crystal structure of kutnohorite and related minerals requires the application of advanced analytical techniques.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray powder diffraction is the most common technique for the identification and characterization of crystalline materials. For detailed structural analysis of dolomite-group minerals, the Rietveld method is an indispensable tool. This method involves the refinement of a theoretical diffraction pattern against the experimental data, allowing for the precise determination of lattice parameters, atomic positions, site occupancies, and quantitative phase analysis.[9][10]

Experimental Protocol: Rietveld Refinement of a Dolomite-Group Mineral

-

Sample Preparation: The mineral sample is ground to a fine, homogeneous powder (typically <10 µm) to ensure a random orientation of the crystallites. To minimize preferred orientation, which can be significant in rhombohedral carbonates, the powder should be carefully back-loaded into the sample holder.

-

Data Collection: A high-quality powder diffraction pattern is collected using a diffractometer with a monochromatic X-ray source. Data should be collected over a wide 2θ range with a small step size to ensure good resolution of the diffraction peaks, including the weak superstructure reflections.

-

Initial Model: The Rietveld refinement starts with an initial structural model, including the space group (R-3), approximate lattice parameters, and atomic positions for the constituent elements. This information can be obtained from crystallographic databases.

-

Refinement Strategy: The refinement proceeds in a stepwise manner. Initially, scale factor and background parameters are refined. Subsequently, unit cell parameters, peak shape parameters, and preferred orientation are refined. In the final stages, atomic coordinates, isotropic or anisotropic displacement parameters, and site occupancy factors are refined.

-

Analysis of Results: The quality of the refinement is assessed by comparing the calculated and observed diffraction patterns and by examining the goodness-of-fit indices (e.g., Rwp, GOF). The refined structural parameters provide detailed insights into the crystal structure of the mineral.

Conclusion

The crystal structure of kutnohorite and related dolomite-group minerals is a fascinating area of study with implications for understanding geological processes and material properties. The ordered arrangement of cations in their crystal lattice is a defining feature that can be investigated in detail using a combination of advanced analytical techniques. This guide has provided an overview of the crystal chemistry of these minerals and detailed the experimental approaches necessary for their in-depth structural characterization. By employing these methodologies, researchers can gain a deeper understanding of the complex world of carbonate mineralogy.

References

-

Farkas, L., Bolzenius, B. H., & Will, G. (1988). Powder Diffraction Data and Unit Cell of Kutnohorite. Powder Diffraction, 3(3), 172-174. [Link]

-

Geosciences LibreTexts. (2022). 14.7.2: Dolomite Group Minerals. [Link]

-

Thermodynamic and Kinetic Studies of Dolomite Formation: A Review. (2023). Minerals, 13(12), 1479. [Link]

-

ASU Core Research Facilities. (n.d.). What is a focused ion beam and TEM sample preparation? [Link]

-

Gregg, J. M., Bish, D. L., Kaczmarek, S. E., & Machel, H. G. (2015). Mineralogy, nucleation and growth of dolomite in the laboratory and sedimentary environment: A review. Sedimentology, 62(6), 1749-1769. [Link]

-

ResearchGate. (n.d.). Crystallographic data for calcite and dolomite. [Link]

-

Wang, S., et al. (2024). Equation of state and structural evolution of manganese dolomite (kutnohorite) under high pressures. American Mineralogist, 109(3), 485-493. [Link]

-

Heaney, P. J., Vicenzi, E. P., Giannuzzi, L. A., & Livi, K. J. T. (2001). Focused ion beam milling: A method of site-specific sample extraction for microanalysis of Earth and planetary materials. American Mineralogist, 86(9), 1094-1099. [Link]

-

Obst, M., Gasser, P., Mavrocordatos, D., & Dittrich, M. (2005). TEM-specimen preparation of cell/mineral interfaces by Focused Ion Beam milling. American Mineralogist, 90(8-9), 1270-1277. [Link]

-

Wikipedia. (n.d.). Kutnohorite. [Link]

-

Zucchini, A., et al. (2025). Cation disordering in ankerite as a function of Fe content. European Journal of Mineralogy, 37(3), 577-589. [Link]

-

Encyclopedia MDPI. (2023). Dolomite Mineralogy. [Link]

-

Zucchini, A., et al. (2025). Cation disordering in ankerite as a function of Fe content. European Journal of Mineralogy. [Link]

-

Mindat.org. (n.d.). Kutnohorite. [Link]

-

SciSpace. (2024). Equation of state and structural evolution of manganese dolomite (kutnohorite) under high pressures. [Link]

-

Giannuzzi, L. A., & Stevie, F. A. (1999). A review of focused ion beam milling techniques for TEM specimen preparation. Micron, 30(3), 197-204. [Link]

-

Senevirathne, I., et al. (2022). Radiation-Induced Changes in Single Crystal Calcite and Dolomite: Mineral Analogues of Light Water Reactor, Nuclear Power Plant Concrete Aggregates. The Journal of Physical Chemistry C, 126(3), 1547-1561. [Link]

-

Mucci, A., & Morse, J. W. (1991). The solubility and free energy of formation of natural kutnahorite. The Canadian Mineralogist, 29(1), 113-124. [Link]

-

Zucchini, A., et al. (2025). Cation disordering in ankerite as a function of Fe content. European Journal of Mineralogy, 37, 577–589. [Link]

-

Mindat.org. (n.d.). Ankerite-Dolomite Series. [Link]

-

911 Metallurgist. (n.d.). Modern X-ray Diffraction Techniques for Exploration and Analysis of Ore Bodies. [Link]

-

Biagioni, C., et al. (2020). When colour makes minerals unique: the case of the green dolomite from Malentrata (Pomarance, Tuscany, Italy). Minerals, 10(9), 793. [Link]

-

Wang, R., et al. (2023). Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods. Minerals, 13(4), 563. [Link]

-

Lentz, D. R. (2002). QUANTITATIVE PHASE-ANALYSIS BY THE RIETVELD METHOD USING X-RAY POWDER-DIFFRACTION DATA. The Canadian Mineralogist, 40(5), 1241-1262. [Link]

-

ResearchGate. (2020). What is the difference between dolomite and ankerite on the basis of PXRD? [Link]

-

Kirfel, A. (2001). MODERN XRD METHODS IN MINERALOGY. [Link]

-

Pereira, M. A. S., & Pugliesi, R. (2020). Concentration and distribution of oil in the reservoir mineral Dolomite studied by neutron tomography. Brazilian Journal of Radiation Sciences, 8(2A). [Link]

-

Pereira, M. A. S., & Pugliesi, R. (2020). Concentration and distribution of oil in the reservoir mineral Dolomite studied by neutron tomography. Brazilian Journal of Radiation Sciences, 8(2A). [Link]

-

Liu, Q., et al. (2017). XRD-based quantitative analysis of clay minerals using reference intensity ratios, mineral intensity factors, Rietveld, and full pattern summation methods: A critical review. Clay Minerals, 52(2), 131-152. [Link]

-

Zucchini, A., et al. (2014). Reliability of the structural data for calcite and dolomite extracted from X-ray powder diffraction by Rietveld refinement. Periodico di Mineralogia, 83(1), 121-134. [Link]

-

Nascimento dos Santos, A., et al. (2017). Mineral Quantification with Simultaneous Refinement of Ca-Mg Carbonates Non-Stoichiometry by X-ray Diffraction, Rietveld Method. Minerals, 7(9), 169. [Link]

-

Wenk, H.-R. (Ed.). (2006). Neutron Scattering in Earth Sciences. Reviews in Mineralogy and Geochemistry, 63. [Link]

-

Sharma, V. K., et al. (2022). Crystal/magnetic structure and cation inversion in hydrothermally synthesized MnFe2O4, CoFe2O4, NiFe2O4, and ZnFe2O4 nanoparticles: a neutron powder diffraction study. CrystEngComm, 24(29), 5275-5285. [Link]

-

John, A., et al. (2023). Combined X-ray and Neutron Powder Diffraction Study on B-Site Cation Ordering in Complex Perovskite La2(Al1/2MgTa1/2)O6. Materials, 16(5), 1989. [Link]

-

Wirth, R. (2004). Transmission electron microscopy (TEM) of Earth and planetary materials: A review. European Journal of Mineralogy, 16(5), 863-876. [Link]

-

NORTEM – The Norwegian Centre for Transmission Electron Microscopy. (n.d.). Research highlights. [Link]

-

Adriaens, A. (2019). Raman spectra of kutnohorite mineral in the Raman spectroscopic database of the department of earth sciences, University of Arizona. "RRUFF.info". [Link]

-

Schulz, B., et al. (2017). Quantitative Microstructural Analysis and X-ray Computed Tomography of Ores and Rocks—Comparison of Results. Minerals, 7(12), 241. [Link]

-

Anczkiewicz, R., et al. (2022). A detailed and comprehensive TEM, EPMA and Raman characterization of high-metamorphic grade monazites and their U-Th-Pb systemat. Geochimica et Cosmochimica Acta, 329, 1-22. [Link]

Sources

- 1. Focused Ion Beam Sample Preparation [fz-juelich.de]

- 2. geo.libretexts.org [geo.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. mindat.org [mindat.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mindat.org [mindat.org]

- 8. researchgate.net [researchgate.net]

- 9. fkf.mpg.de [fkf.mpg.de]

- 10. 911metallurgist.com [911metallurgist.com]

The Enigmatic Nature of Magnesian Calcite: A Technical Guide to its Natural Occurrence and Composition

This guide provides a comprehensive technical overview of magnesian calcite, a critical carbonate mineral in both geological and biological systems. Intended for researchers, scientists, and professionals in drug development with an interest in biomineralization and material science, this document delves into the fundamental aspects of its formation, composition, and characterization. We will explore the causality behind its varied natural occurrences and provide detailed, field-proven methodologies for its analysis, ensuring a self-validating system of protocols for robust scientific inquiry.

Introduction: The Calcite-Magnesite Solid Solution

Magnesian calcite represents a fascinating and abundant example of a solid solution series in mineralogy, bridging the gap between pure calcite (CaCO₃) and magnesite (MgCO₃). It is a variant of calcite where magnesium ions (Mg²⁺) substitute for calcium ions (Ca²⁺) within the crystal lattice.[1] This substitution is possible due to the similar ionic radii of Ca²⁺ and Mg²⁺, although the smaller size of the magnesium ion introduces strain into the calcite structure.[2] This strain has profound implications for the mineral's stability, morphology, and physicochemical properties.

The extent of magnesium incorporation is typically expressed as mole percent magnesium carbonate (mol% MgCO₃). A common classification divides magnesian calcites into low-magnesium calcite (<4 mol% MgCO₃) and high-magnesium calcite (4-16 mol% MgCO₃).[3] However, the magnesium content can be significantly higher, particularly in biological systems.[4] The incorporation of magnesium into the calcite lattice is a key factor influencing carbonate precipitation in various environments and is a critical area of study in geochemistry, oceanography, and biomineralization.

Natural Occurrence: A Tale of Two Realms

Magnesian calcite is a ubiquitous mineral found in a diverse range of geological and biological settings. Its presence and composition are dictated by a complex interplay of chemical, physical, and biological factors.

Geological Manifestations

In the geological realm, magnesian calcite is a common constituent of marine cements, ooids, and carbonate sediments.[5] Its formation is heavily influenced by the Mg/Ca ratio of the precipitating fluid, with higher ratios favoring the incorporation of magnesium into the calcite lattice.[6] Seawater, with its relatively high Mg/Ca ratio, provides a prime environment for the formation of magnesian calcite overgrowths on existing calcite surfaces.[7]

The stability of magnesian calcite is temperature-dependent, with its solubility decreasing as temperature increases, a trend that parallels that of pure calcite and aragonite. This has significant implications for the diagenesis of carbonate sediments, where temperature changes can drive the recrystallization of magnesian calcite to more stable forms like low-magnesium calcite and dolomite. Authigenic low-magnesium calcite can also form in specific marine environments where pore fluids have low Mg/Ca ratios, such as near salt domes.[8]

The Biogenic Imperative: Magnesian Calcite in Living Organisms

A vast array of marine organisms utilize magnesian calcite to construct their skeletons and other hard parts, a process known as biomineralization.[4] This biological control allows for the formation of magnesian calcites with a wide range of magnesium content, often exceeding the thermodynamic solubility limit observed in abiotic systems.[4]

Examples of organisms that produce high-magnesium calcite skeletons include:

-

Echinoderms: Sea urchins, starfish, and brittle stars have endoskeletons composed of magnesium-rich calcite.[4][9]

-

Coralline Red Algae: These algae play a crucial role in reef-building and produce skeletons of high-magnesium calcite.[4]

-

Foraminifera: The shells of many species of these single-celled organisms are made of magnesian calcite.

-

Sponges and Corals: Certain species within these phyla also incorporate significant amounts of magnesium into their calcite skeletons.[4]

The incorporation of magnesium is thought to enhance the mechanical properties of these biominerals.[4] The formation of these intricate structures is often mediated by an amorphous calcium carbonate (ACC) precursor phase, which facilitates the incorporation of large amounts of magnesium.[4] Recent research has also highlighted the potential of magnesian calcite coatings on biodegradable magnesium implants for biomedical applications, demonstrating antibacterial activity and good cell viability.[10]

Chemical Composition and Crystal Structure

The chemical formula for magnesian calcite is (Ca₁₋ₓMgₓ)CO₃, where 'x' represents the mole fraction of magnesium. The substitution of the smaller Mg²⁺ ion for the larger Ca²⁺ ion leads to a contraction of the crystal lattice. This is reflected in a systematic decrease in the unit cell parameters, which can be precisely measured using X-ray diffraction (XRD).[2][11]

The relationship between the lattice parameters and the magnesium content is well-established and forms the basis for a common method of determining the composition of magnesian calcite. Specifically, the d-spacing of the (104) crystallographic plane is frequently used for this purpose.[12]

Analytical Techniques for Characterization

A multi-technique approach is often necessary for the comprehensive characterization of magnesian calcite. The following sections detail the core methodologies employed in its analysis.

X-ray Diffraction (XRD)

XRD is a fundamental and powerful tool for the identification and quantification of magnesian calcite, as well as for the precise determination of its magnesium content.[13] The substitution of Mg²⁺ for Ca²⁺ causes a shift in the diffraction peaks to higher 2θ angles, corresponding to smaller d-spacings.

| Environment/Organism | Typical MgCO₃ (mol%) | References |

| Marine Cements | 4 - 12 | [5] |

| Coralline Algae | 8 - 25 | [4] |

| Echinoderms | 4 - 15 | [4][9] |

| Foraminifera | 1 - 10 | [14] |

| Synthetic (Low Temp) | 0 - 20 | [11] |

-

Sample Preparation:

-

Grind the sample to a fine, homogeneous powder (<10 µm) using an agate mortar and pestle to minimize preferred orientation.[4][15]

-

For quantitative analysis of mixtures (e.g., with aragonite or dolomite), careful grinding is crucial as different minerals have different hardnesses.[16]

-

Mount the powder in a standard sample holder, ensuring a flat, smooth surface. Back-loading or side-loading techniques can further reduce preferred orientation.[17]

-

-

Instrument Setup:

-

Use a modern powder diffractometer with a copper (Cu) Kα radiation source.

-

Typical operating conditions are 40 kV and 40 mA.

-

Scan over a 2θ range that includes the major diffraction peaks of calcite, dolomite, and aragonite (e.g., 20-60° 2θ).

-

Use a slow scan speed (e.g., 0.5-1°/min) and a small step size (e.g., 0.02°) for high-resolution data.[18]

-

-

Data Analysis:

-

Identify the mineral phases present by comparing the diffraction pattern to a database (e.g., ICDD PDF).

-

Determine the Mg content of the calcite phase by measuring the position of the (104) peak and applying an established calibration curve that relates d-spacing to mol% MgCO₃.[6][12]

-

For quantitative phase analysis, the Rietveld refinement method is the most accurate approach. This method models the entire diffraction pattern and can account for variations in lattice parameters due to Mg substitution.[12] Alternatively, the relative intensity ratio (RIR) method can be used for simpler mixtures.[10]

-

Electron Probe Microanalysis (EPMA)

EPMA is a powerful technique for obtaining in-situ, quantitative chemical analyses of magnesian calcite at the micrometer scale. It allows for the determination of the elemental composition (Ca, Mg, and other minor or trace elements) of individual crystals or specific zones within a sample.

-

Sample Preparation:

-

Instrument Setup and Calibration:

-

Use a wavelength-dispersive spectrometer (WDS) for the highest accuracy and precision.

-

Operating conditions must be carefully chosen to minimize beam damage to the carbonate sample. A defocused beam (e.g., 5-10 µm diameter) and a low beam current (e.g., 2-10 nA) are recommended.[2][20] An accelerating voltage of 15 kV is typical.[21]

-

Calibrate the instrument using well-characterized standards. For Ca and Mg, calcite (CaCO₃) and periclase (MgO) or dolomite (CaMg(CO₃)₂) are suitable standards.[20]

-

-

Data Acquisition and Correction:

-

Acquire X-ray counts for Ca and Mg on both the sample and standards.

-

Apply a matrix correction procedure (e.g., ZAF or φ(ρz)) to convert the raw X-ray intensities into elemental weight percentages.[20] It is crucial to account for the unanalyzed carbon and oxygen from the carbonate group in the correction calculations to avoid significant errors.[9][20]

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices. It is particularly sensitive to the substitution of Mg²⁺ in the calcite structure. The positions of the Raman bands, particularly the lattice modes and the symmetric stretching mode of the carbonate ion (ν₁), shift to higher wavenumbers with increasing magnesium content.[7][14][22] This relationship can be used to estimate the Mg content of the calcite.[14][22]

-

Sample Preparation:

-

Minimal sample preparation is required. The analysis can be performed on powders, polished sections, or even directly on the surface of an organism's skeleton.

-

-

Instrument Setup:

-

A micro-Raman spectrometer equipped with a visible laser (e.g., 514.5 nm or 532 nm) is commonly used.[23]

-

Use a low laser power to avoid sample damage, especially for samples containing organic matter.

-

Calibrate the spectrometer using a silicon standard.

-

-

Data Acquisition and Analysis:

-

Acquire Raman spectra from multiple points on the sample to assess compositional heterogeneity.

-

Identify the characteristic Raman bands of calcite. The main peaks are typically observed around 156 cm⁻¹ (T mode), 282 cm⁻¹ (L mode), 712 cm⁻¹ (ν₄ mode), and 1086 cm⁻¹ (ν₁ mode).[24]

-

Precisely determine the peak positions by fitting the spectral data with a suitable function (e.g., a pseudo-Voigt function).[22]

-

Use a pre-established calibration curve that correlates the Raman peak positions with the mol% MgCO₃ determined by an independent method (e.g., EPMA or XRD) to estimate the magnesium content of the sample.[14][22]

-

Synthesis of Magnesian Calcite: A Laboratory Approach

The controlled synthesis of magnesian calcite in the laboratory is essential for systematic studies of its properties and formation mechanisms.

-

Solution Preparation:

-

Prepare separate solutions of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) of known concentrations.

-

Prepare a sodium bicarbonate (NaHCO₃) solution.

-

The Mg/Ca ratio of the final solution will determine the magnesium content of the precipitated calcite.[25]

-

-

Precipitation:

-

In a reaction vessel, mix the CaCl₂ and MgCl₂ solutions.

-

Slowly add the NaHCO₃ solution while stirring vigorously to induce precipitation.[26]

-

The precipitation can be carried out at room temperature or controlled temperatures to study its effect on Mg incorporation.

-

-

Aging and Harvesting:

-

Allow the precipitate to age in the solution for a set period (e.g., 24 hours) to ensure equilibration.

-

Filter the precipitate, wash it thoroughly with deionized water to remove any remaining soluble salts, and dry it at a low temperature (e.g., 60°C).[26]

-

Ethanol-water solutions can also be used to promote the formation of high-magnesium calcite and disordered dolomite by overcoming the hydration barrier of Mg²⁺.

-

-

Characterization:

-

Analyze the synthesized material using XRD, EPMA, and/or Raman spectroscopy to determine its mineralogy and magnesium content.

-

Conclusion and Future Perspectives

Magnesian calcite is a mineral of profound importance, bridging the gap between geology and biology. Its formation and composition are sensitive indicators of environmental conditions, making it a valuable tool in paleoceanography and geochemistry. The ability of organisms to manipulate its crystallization to create mechanically robust biominerals offers inspiration for the design of novel materials.

Future research will undoubtedly focus on further unraveling the complex mechanisms of biomineralization, particularly the role of organic macromolecules in controlling magnesium incorporation and crystal morphology. Advances in in-situ analytical techniques will allow for the real-time observation of magnesian calcite precipitation, providing unprecedented insights into its growth dynamics. The continued study of this enigmatic mineral will not only enhance our understanding of fundamental Earth processes but also pave the way for the development of advanced materials with tailored properties.

References

-

Borromeo, L., Zimmermann, U., Andò, S., Coletti, G., Bersani, D., Basso, D., Gentile, P., Schulz, B., & Garzanti, E. (2017). Raman spectroscopy as a tool for magnesium estimation in Mg-calcite. Journal of Raman Spectroscopy, 48(7), 983-992. [Link]

- Morse, J. W., & Mackenzie, F. T. (1990).

-

Weiner, S., & Addadi, L. (2000). Formation of high-magnesian calcites via an amorphous precursor phase: Possible biological implications. Advanced Materials, 12(1), 38-42. [Link]

-

Borromeo, L., Zimmermann, U., Andò, S., Coletti, G., Bersani, D., Basso, D., Gentile, P., Schulz, B., & Garzanti, E. (2017). Raman Spectroscopy as a tool for magnesium estimation in Mg-calcite. Goldschmidt Abstracts. [Link]

- Bischoff, W. D., Bishop, F. C., & Mackenzie, F. T. (1983). Biogenically produced magnesian calcite: stabilities of synthetic and natural materials. American Mineralogist, 68(11-12), 1183-1188.

-

de Oliveira, D. C., & Ciminelli, V. S. T. (2021). Revisiting the Raman Spectra of Carbonate Minerals. Minerals, 11(11), 1234. [Link]

-

Lane, S. J., & Dalton, J. A. (1994). Electron microprobe analysis of geological carbonates. American Mineralogist, 79(7-8), 745-749. [Link]

-

Lopes, C. W., & Zucchi, M. R. (2021). Mineral Quantification with Simultaneous Refinement of Ca-Mg Carbonates Non-Stoichiometry by X-ray Diffraction, Rietveld Method. Minerals, 11(10), 1121. [Link]

-

Kitano, Y., Tokuyama, A., & Arakaki, T. (1979). Magnesian calcite synthesis from calcium bicarbonate solution containing magnesium and barium ions. Geochemical Journal, 13(4), 181-185. [Link]

-

Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]

- Folk, R. L. (1974). The natural history of crystalline calcium carbonate: effect of magnesium content and salinity. Journal of Sedimentary Petrology, 44(1), 40-53.

-

Bischoff, W. D., Mackenzie, F. T., & Bishop, F. C. (1987). Influence of temperature on the stability of magnesian calcite. Geochimica et Cosmochimica Acta, 51(6), 1413-1423. [Link]

- Paquette, J., & Reeder, R. J. (1990). Single-crystal X-ray structure refinements of two biogenic magnesian calcite crystals. American Mineralogist, 75(9-10), 1151-1158.

-

Perrin, J., Vielzeuf, D., & Rossano, S. (2016). Raman characterization of synthetic magnesian calcites. American Mineralogist, 101(11), 2464-2475. [Link]

-

Zhang, F., Xu, H., & Konishi, H. (2021). Low-Temperature Synthesis of Disordered Dolomite and High-Magnesium Calcite in Ethanol–Water Solutions: The Solvation Effect and Implications. ACS Omega, 6(51), 35766-35776. [Link]

-

Perrin, J., Vielzeuf, D., & Rossano, S. (2016). Raman characterization of synthetic magnesian calcites. American Mineralogist, 101(11), 2464-2475. [Link]

-

Gabitov, R. I., & Watson, E. B. (2021). Mg/Ca Ratios in Synthetic Low-Magnesium Calcite: An Experimental Investigation. Minerals, 11(10), 1139. [Link]

-

de Oliveira, D. C., & Ciminelli, V. S. T. (2021). Revisiting the Raman Spectra of Carbonate Minerals. Minerals, 11(11), 1234. [Link]

-

Royse, C. F., Jr., Wadell, J. S., & Petersen, L. E. (1971). X-ray determination of calcite-dolomite; an evaluation. Journal of Sedimentary Research, 41(2), 483-488. [Link]

-

University of Granada. (n.d.). Sample preparation and analysis. Retrieved from [Link]

-

Kitano, Y., Tokuyama, A., & Arakaki, T. (1979). Magnesian calcite synthesis from calcium bicarbonate solution containing magnesium and barium ions. Geochemical Journal, 13(4), 181-185. [Link]

- Stanley, S. M., & Hardie, L. A. (1998). Low-magnesium calcite produced by coralline algae in seawater of Late Cretaceous composition. Proceedings of the National Academy of Sciences, 95(26), 15431-15436.

- Dubicka, Z., & Rzepa, G. (2023). X-ray diffraction as a highly selective and sensitive tool for the identification of Mg-rich carbonate phases in terms of the li. Minerals, 13(3), 392.

-

Na, L., Feng, D., Chen, D., Roberts, J. A., & Peckmann, J. (2019). Formation of Authigenic Low-Magnesium Calcite from Sites SS296 and GC53 of the Gulf of Mexico. Minerals, 9(4), 253. [Link]

-

Al-Jaroudi, S. S., Hamid, A. U., & Ali, S. A. (2007). Use of X-ray powder diffraction for quantitative analysis of carbonate rock reservoir samples. Powder Technology, 175(2), 115-121. [Link]

-

Lane, S. J., & Dalton, J. A. (1994). Electron microprobe analysis of geological carbonates. American Mineralogist, 79(7-8), 745-749. [Link]

-

Perrin, J., Vielzeuf, D., & Rossano, S. (2016). Raman characterization of synthetic magnesian calcites. American Mineralogist, 101(11), 2464-2475. [Link]

-

Perrin, J., Vielzeuf, D., & Rossano, S. (2016). Raman characterization of synthetic magnesian calcites Revision_2 Contents. Mineralogical Society of America. [Link]

-

Gaffey, S. J. (1973). Quantitative analysis of calcite and Mg-calcite by X-ray diffraction: effect of grinding on peak height and peak area. Journal of Sedimentary Petrology, 43(1), 274-278. [Link]

-

Carleton College. (n.d.). Electron probe micro-analyzer (EPMA). SERC. Retrieved from [Link]

-

Khan, M. A., Jan, M. Q., & Khan, T. (2017). Determination and estimation of magnesium content in the single phase magnesium-calcite [Ca(1−x)MgxCO3(s)] using electron probe micro-analysis (EPMA) and X-ray diffraction (XRD). Journal of the Pakistan Materials Society, 1(1), 1-11. [Link]

-

Khan, M. A., Jan, M. Q., & Khan, T. (2017). Determination and estimation of magnesium content in the single phase magnesium-calcite [Ca(1−x)MgxCO3(s)] using electron probe micro-analysis (EPMA) and X-ray diffraction (XRD). Journal of the Pakistan Materials Society, 1(1), 1-11. [Link]

-

Dela Cruz, J. D. C., et al. (2024). X-ray Diffraction Analysis of Natural Calcite Minerals Found in General Santos City and Sarangani Province, Southern Philippines. Journal of Physical Science, 35(1), 1-16. [Link]

-

Earle, S. (2019). 6.1: Composition. Geosciences LibreTexts. [Link]

- Nash, T. I., et al. (2013). Simple X-Ray Diffraction Techniques To Identify MG Calcite, Dolomite, and Magnesite In Tropical Coralline Algae and Assess Peak Asymmetry. Journal of Sedimentary Research, 83(11-12), 1014-1025.

-

Palero, F. J., et al. (2021). Application of the Mineralogy and Mineral Chemistry of Carbonates as a Genetic Tool in the Hydrothermal Environment. Minerals, 11(3), 291. [Link]

-

Dela Cruz, J. D. C., et al. (2024). X-ray Diffraction Analysis of Natural Calcite Minerals Found in General Santos City and Sarangani Province, Southern Philippines. Journal of Physical Science, 35(1), 1-16. [Link]

-

Mindat.org. (n.d.). Mg-rich Calcite. Retrieved from [Link]

-

ResearchGate. (n.d.). EPMA measurement conditions for carbonates analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). EPMA chemical results for the Oka calcite. Retrieved from [Link]

-

University of Brighton. (n.d.). FT-Raman quantitative analyses of multi-minerallic carbonate bearing powders. Retrieved from [Link]

-

Gabitov, R. I., & Watson, E. B. (2021). Mg/Ca Ratios in Synthetic Low-Magnesium Calcite: An Experimental Investigation. Minerals, 11(10), 1139. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 5. minsocam.org [minsocam.org]

- 6. researchgate.net [researchgate.net]

- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. onlinepubs.trb.org [onlinepubs.trb.org]

- 14. Raman spectroscopy as a tool for magnesium estimation in Mg-calcite [air.unipr.it]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. wpd.ugr.es [wpd.ugr.es]

- 18. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 19. msaweb.org [msaweb.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. minsocam.org [minsocam.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. Low-Temperature Synthesis of Disordered Dolomite and High-Magnesium Calcite in Ethanol–Water Solutions: The Solvation Effect and Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Formula and Properties of Ankerite

Abstract

Ankerite, a carbonate mineral of the dolomite group, holds significant interest for researchers in geology, materials science, and environmental science. Its variable composition, encompassing calcium, iron, magnesium, and manganese, makes it a valuable indicator of geochemical conditions. This guide provides a comprehensive overview of ankerite, detailing its chemical formula, crystallographic structure, and physicochemical properties. It further outlines detailed methodologies for its characterization using X-ray diffraction (XRD), scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS), and differential thermal analysis/thermogravimetric analysis (DTA/TGA). Finally, this document explores the historical and emerging applications of ankerite, from its use as a minor iron ore to its potential role in carbon sequestration technologies.

Introduction: Unveiling Ankerite

Ankerite is a calcium carbonate mineral that is closely related to dolomite, but with a significant substitution of iron for magnesium. Its generalized chemical formula is Ca(Fe,Mg,Mn)(CO₃)₂ .[1] This formula reflects the solid solution series that exists between dolomite (CaMg(CO₃)₂) and ankerite, where the amount of iron (Fe²⁺) exceeds that of magnesium (Mg²⁺). Manganese (Mn²⁺) is also a common substituent.[2] The mineral was first described in 1825 by Wilhelm von Haidinger and named in honor of the Austrian mineralogist Matthias Joseph Anker.[1]

Historically, the term "ankerite" was often loosely applied to any iron-bearing dolomite. However, the current definition, as recognized by the International Mineralogical Association (IMA), strictly defines ankerite as the member of the dolomite-ankerite series where iron is more abundant than magnesium.[2] This distinction is crucial for accurate geological and materials science interpretations. True ankerite is considered relatively uncommon, with many historical samples now being reclassified as ferroan dolomite.[3]

Ankerite typically forms in sedimentary and metamorphic environments. It is a common gangue mineral in hydrothermal veins and is also found in banded iron formations, carbonatites, and as a diagenetic mineral in sedimentary rocks.[1][3] Its presence and composition can provide valuable insights into the temperature, pressure, and chemical conditions of its formation.[4]

Physicochemical and Crystallographic Properties

The physical and chemical properties of ankerite are largely dictated by its composition, particularly the ratio of iron to magnesium and the presence of manganese.

Physical Properties

A summary of the key physical properties of ankerite is presented in the table below.

| Property | Value | References |

| Color | White, grey, yellowish-brown, reddish-brown | [5] |

| Luster | Vitreous to pearly | [1] |

| Hardness (Mohs) | 3.5 - 4.0 | [1] |

| Specific Gravity | 2.93 - 3.10 g/cm³ | [6] |

| Cleavage | Perfect, rhombohedral on {1011} | [1] |

| Fracture | Subconchoidal to uneven | [1] |

| Crystal System | Trigonal | [1] |

| Streak | White | [5] |

Freshly exposed ankerite can be white or light-colored, but it often weathers to a brownish or reddish-brown hue due to the oxidation of its iron content.[3] This characteristic color change can be a useful field identification tool, although it can also lead to confusion with other iron-bearing carbonates like siderite.

Chemical Properties

Ankerite's chemical behavior is characteristic of carbonate minerals. It reacts with acids, although typically more slowly than calcite. The presence of iron in its structure influences its thermal decomposition behavior.

Crystallography

Ankerite crystallizes in the trigonal crystal system, with the space group R3.[1] Its crystal structure is analogous to that of dolomite, consisting of alternating layers of carbonate (CO₃)²⁻ groups and layers of cations. The cation layers are ordered, with one layer containing only calcium (Ca²⁺) ions and the adjacent layer containing a mixture of iron (Fe²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺) ions.

The diagram below illustrates the relationship between the key components of the ankerite structure.

Sources

An In-depth Technical Guide to the Solubility of Magnesium Calcium Carbonate in Acidic Solutions

Abstract

Magnesium calcium carbonate, commonly known as dolomite [CaMg(CO₃)₂], is a ubiquitous mineral with significant implications across various scientific and industrial domains, including geochemistry, environmental science, and pharmaceuticals. Its dissolution behavior in acidic environments is a critical parameter governing processes ranging from geological weathering and soil neutralization to the formulation of drug delivery systems. This technical guide provides a comprehensive examination of the principles, influencing factors, and experimental methodologies related to the solubility of this compound in acidic solutions. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental chemical process.

Introduction: The Significance of Dolomite Dissolution

Dolomite, a double carbonate mineral, exhibits a more complex dissolution behavior compared to its simpler counterpart, calcite (CaCO₃).[1] The presence of magnesium in its crystal lattice structure significantly influences its reactivity, making it less soluble in acid than pure calcite.[1] Understanding the kinetics and thermodynamics of dolomite dissolution is paramount in numerous fields. In geochemistry, it is crucial for modeling karst formation, CO₂ sequestration, and the chemical weathering of rocks.[2][3] Environmental applications include the use of dolomite for neutralizing acidic soils and industrial effluents.[4][5][6] In the pharmaceutical industry, the controlled dissolution of carbonate-based materials is explored for applications such as drug encapsulation and delivery.[7][8][9][10][11]

This guide will delve into the core physicochemical principles governing the dissolution of this compound in acidic media, explore the multifaceted factors that influence this process, and detail the state-of-the-art experimental techniques for its characterization.

Physicochemical Principles of Dissolution

The dissolution of dolomite in an acidic solution is a heterogeneous reaction involving the transfer of protons (H⁺) from the solution to the mineral surface, leading to the release of calcium (Ca²⁺), magnesium (Mg²⁺), and bicarbonate (HCO₃⁻) ions, which subsequently can decompose to water (H₂O) and carbon dioxide (CO₂).

The overall stoichiometric reaction can be represented as:

CaMg(CO₃)₂(s) + 4H⁺(aq) → Ca²⁺(aq) + Mg²⁺(aq) + 2H₂O(l) + 2CO₂(g)

This reaction highlights that the dissolution process is fundamentally driven by the availability of protons in the solution.

Dissolution Kinetics: A Multi-Step Process

The rate of dolomite dissolution is a complex function of several interconnected factors.[2] The process can be conceptualized as a sequence of steps, and the slowest step will be the rate-determining one. These steps include:

-

Mass transport of reactants: The movement of H⁺ ions from the bulk solution to the dolomite surface.

-

Surface reaction: The chemical reaction between H⁺ ions and the carbonate groups on the mineral surface.

-

Mass transport of products: The diffusion of Ca²⁺, Mg²⁺, and bicarbonate ions away from the surface into the bulk solution.

The interplay of these steps leads to two primary kinetic regimes:

-

Mass-transfer-limited reaction: At low rotational speeds or flow rates, the dissolution rate is limited by the transport of reactants to the surface.[12]

-

Surface-reaction-limited reaction: At high rotational speeds or flow rates, the transport of reactants is sufficiently fast, and the dissolution rate is limited by the intrinsic speed of the chemical reaction at the mineral surface.[12]

The following diagram illustrates the fundamental steps in the dissolution of dolomite in an acidic solution.

Caption: A simplified workflow of the dolomite dissolution process in an acidic medium.

Key Factors Influencing Solubility and Dissolution Rates

The solubility and dissolution kinetics of this compound are highly sensitive to a range of environmental and experimental parameters.

pH and Acid Concentration

The concentration of H⁺ ions, or the pH of the solution, is a primary driver of dolomite dissolution. Lower pH values (higher H⁺ concentration) lead to a significant increase in the dissolution rate.[13] The relationship between pH and dolomite solubility is not linear; as the pH increases above 6.5, the solubility of dolomite drastically decreases.[14] The type of acid also plays a role; for instance, studies have been conducted using hydrochloric acid, nitric acid, and various organic acids.[15][16][17]

Temperature

Temperature has a complex effect on carbonate solubility. For amorphous calcium magnesium carbonate, apparent solubility is lower at higher temperatures.[18] However, increasing temperature can also enhance the incorporation of Mg²⁺ into the resulting calcite structure during dissolution and re-precipitation processes.[18] The activation energy for dolomite dissolution varies with pH, indicating different reaction mechanisms may dominate at different temperature and pH regimes.[2]

Surface Area and Particle Size

The dissolution of dolomite is a surface-controlled reaction, meaning the rate is directly proportional to the available surface area.[1] Therefore, smaller particle sizes, which have a larger surface area-to-volume ratio, will dissolve more rapidly.[1] Powdering or scratching the surface of dolomite can increase its reactivity with acid.[1]

Presence of Other Ions and Organic Acids

The presence of other ions in the solution can influence the dissolution rate. For example, some studies have investigated the effect of common acidizing additives, such as polymers and surfactants, on dolomite dissolution.[12][19] Cationic acrylamide copolymers have been shown to significantly decrease both calcite and dolomite dissolution rates, potentially by adsorbing to the mineral surface.[12][19] Conversely, mutual solvents have been observed to increase the dissolution rate.[12] The presence of dissolved iron (Fe³⁺) can lead to the precipitation of iron (III) hydroxide on the mineral surface, which can inhibit dissolution at low rotational speeds.[12][19] Organic acids can also play a role in the dissolution process, which is relevant in both geological and biological systems.[20]

Hydrodynamic Conditions

The flow rate and mixing of the acidic solution affect the thickness of the diffusion boundary layer at the mineral surface. As discussed in the kinetics section, under mass-transfer-limited conditions, increasing the flow rate or stirring speed will enhance the dissolution rate.[12]

The following diagram illustrates the key factors influencing the dissolution rate of dolomite.

Caption: Interconnected factors that modulate the rate of dolomite dissolution.

Experimental Methodologies for Characterization

A variety of experimental techniques are employed to measure and understand the dissolution of this compound.[21]

Batch Dissolution Experiments

In batch experiments, a known mass of dolomite is added to a fixed volume of acidic solution. The change in the chemical composition of the solution (e.g., Ca²⁺, Mg²⁺, pH, alkalinity) is monitored over time. These experiments are relatively simple to set up and are useful for determining overall dissolution rates and the influence of various factors.[4]

Protocol for a Typical Batch Dissolution Experiment:

-

Material Preparation: Grind and sieve dolomite to a specific particle size range to ensure a consistent surface area.

-

Solution Preparation: Prepare an acidic solution of a known concentration and pH.

-

Reaction Initiation: Add a precisely weighed amount of dolomite powder to a stirred, temperature-controlled reaction vessel containing the acidic solution.

-

Sampling: At predetermined time intervals, withdraw aliquots of the solution.

-

Sample Processing: Immediately filter the samples to remove any solid particles.

-

Chemical Analysis: Analyze the filtrate for Ca²⁺ and Mg²⁺ concentrations using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Monitor pH continuously.

-

Data Analysis: Plot the concentration of dissolved ions versus time to determine the dissolution rate.

Flow-Through Reactor Systems

Flow-through reactors allow for the continuous flow of an acidic solution over a dolomite sample.[22] This setup is advantageous for studying dissolution kinetics under conditions far from equilibrium, as the reaction products are constantly being removed.

Protocol for a Flow-Through Reactor Experiment:

-

Reactor Setup: Pack a column with a known mass and particle size of dolomite.

-

Solution Flow: Pump the acidic solution through the column at a constant, controlled flow rate.

-

Effluent Collection: Collect the solution exiting the reactor (the effluent) at regular intervals.

-

Chemical Analysis: Analyze the chemical composition of the effluent for dissolved Ca²⁺ and Mg²⁺ and measure the pH.

-

Rate Calculation: The dissolution rate can be calculated from the flow rate and the change in concentration between the influent and effluent solutions.

Rotating Disk Method

The rotating disk apparatus is a powerful tool for studying the kinetics of solid-liquid reactions under well-defined hydrodynamic conditions.[12][19] A disk of the solid material (in this case, a core drilled from dolomite rock) is rotated at a constant speed in the acidic solution. This allows for precise control of the mass transfer rate to the surface.

Protocol for a Rotating Disk Experiment:

-

Sample Preparation: A cylindrical core of dolomite is cut and mounted in an inert holder, exposing one flat face.

-

Experimental Setup: The mounted sample is placed in a temperature-controlled reaction vessel filled with the acidic solution.

-

Rotation and Measurement: The disk is rotated at various speeds, and the dissolution rate is measured at each speed. The rate can be determined by monitoring the change in the bulk solution chemistry over time or by measuring the rate of mass loss of the disk.

-

Kinetic Analysis: By plotting the dissolution rate as a function of the square root of the rotational speed, one can distinguish between mass-transfer-limited and surface-reaction-limited regimes.

Surface Imaging Techniques

Advanced imaging techniques provide direct, real-time observation of the dissolution process at the micro- and nano-scale.

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the dissolution of the dolomite surface in situ, revealing the formation of etch pits and the retreat of surface steps.[23][24]

-

X-ray Micro-tomography (XMT): 4D XMT allows for the non-invasive, time-lapsed 3D imaging of the evolving mineral-fluid interface during dissolution, providing quantitative data on surface retreat and changes in porosity.[21]

The following diagram outlines a general workflow for characterizing dolomite dissolution.

Caption: A generalized workflow for the experimental characterization of dolomite dissolution.

Applications in Research and Drug Development

The principles of this compound solubility are being harnessed in innovative ways, particularly in the pharmaceutical sector.

Drug Delivery and Encapsulation

The controlled dissolution of carbonate-based nanoparticles is a promising strategy for drug delivery.[7][8][9][10][11] Dolomite microfluidic systems are utilized to generate polymer micro- and nanoparticles for encapsulating therapeutic agents.[9][10] The ability to precisely control particle size and composition allows for the tuning of drug release profiles.[10] For instance, hydrophobic drugs can be encapsulated in biodegradable polymer carriers, and their release can be triggered by the acidic environment of the stomach or specific tissues.[9]

Geochemical and Environmental Applications

The dissolution of dolomite is a fundamental process in the global carbon cycle and the formation of landscapes.[3] Understanding these dissolution rates is critical for modeling CO₂ sequestration in sedimentary basins.[2] Furthermore, the acid-neutralizing capacity of dolomite is utilized in environmental remediation, such as treating acid mine drainage and ameliorating soil acidity.[4][5][6]

The table below summarizes the key quantitative data on factors affecting dolomite dissolution.

| Factor | Observation | Quantitative Data/Relationship | Reference(s) |

| pH | Dissolution rate is highly dependent on H⁺ concentration. | Dissolution displays a half-order dependence on interfacial H⁺ concentration at low pH. Solubility significantly decreases above pH 6.5. | [13][14] |

| Temperature | Complex effect on solubility and dissolution kinetics. | Apparent activation energy for dissolution is 34, 21, and 16 kJ mol⁻¹ at pH 4, 4.8, and 5.5, respectively. | [2] |

| Acid Molar Ratio | Higher acid-to-dolomite molar ratios increase extraction. | A molar ratio of HCl to dolomite of 4 is the stoichiometric value for near-complete dissolution. | [15] |

| Particle Size | Smaller particles (larger surface area) dissolve faster. | The reaction is controlled by the surface area exposed to the acid. | [1] |

| Additives | Certain additives can inhibit or enhance dissolution. | 1.5 vol% cationic acrylamide copolymer can reduce the calcite dissolution rate to 11.4% of the rate in pure acid. 10 vol% mutual solvent can increase the dolomite dissolution rate by up to 29%. | [12] |

Conclusion

The solubility of this compound in acidic solutions is a multifaceted process governed by a delicate interplay of physicochemical principles and environmental factors. A thorough understanding of the dissolution kinetics, the influence of pH, temperature, surface area, and solution chemistry is essential for a wide range of scientific and industrial applications. The experimental methodologies outlined in this guide provide a robust framework for characterizing these complex interactions. As research continues, particularly in the fields of materials science and drug delivery, a deeper comprehension of dolomite dissolution will undoubtedly unlock new and innovative technologies.

References

-

Purgstaller, B., Mavromatis, V., Goetschl, K. E., Steindl, F. R., & Dietzel, M. (2021). Effect of temperature on the transformation of amorphous calcium magnesium carbonate with near-dolomite stoichiometry into high Mg-calcite. CrystEngComm, 23(10), 2216-2228. [Link]

-

Earth Science Answers. (2025). Does Dolomite React To Acid? YouTube. [Link]

-

Dolomite and Phosphorex partner on lipid nanoparticle development. (2021). Manufacturing Chemist. [Link]

-

Compton, R. G., & Pritchard, K. L. (1990). Dolomite dissolution kinetics at low pH: a channel-flow study. Journal of the Chemical Society, Faraday Transactions, 86(1), 129-135. [Link]

- Bischoff, W. D., Mackenzie, F. T., & Bishop, F. C. (1987). Influence of temperature on the stability of magnesian calcite. American Mineralogist, 72(5-6), 571-577.

-

Dolomite launches new microfluidic system enabling Nanoparticle Synthesis. (n.d.). Lab Bulletin. [Link]

-

Saldi, G. D., Schott, J., & Pokrovsky, O. S. (2015). Calcite, dolomite and magnesite dissolution kinetics in aqueous solutions at acid to circumneutral pH, 25 to 150 °C and 1 to 55 atm pCO2: New constraints on CO2 sequestration in sedimentary basins. Geochimica et Cosmochimica Acta, 156, 131-155. [Link]

-

Solihin, S., Mubarok, M. Z., & Indriani, I. (2018). Dissolution Profile of Dolomite in Chloric Acid Solution: The Effect of Chloric Acid Concentration and Pulp Density. AIP Conference Proceedings, 1964(1), 020038. [Link]

-

Altland, J., & Jeong, S. (2016). The solubility (S) of dolomite [CaMg(CO₃)₂] as a function of pH. HortScience, 51(9), 1144-1148. [Link]

-

Zhang, Y., et al. (2020). Dolomite dissolution and porosity enhancement simulation with acetic acid: Insights into the influence of temperature and ionic effects. Journal of Petroleum Science and Engineering, 195, 107577. [Link]

-

Noiriel, C., et al. (2022). Dissolution rate variability at carbonate surfaces: 4D X-ray micro-tomography and stochastic modeling investigations. Frontiers in Earth Science, 10, 843621. [Link]

-

Wang, Y., et al. (2021). Origins and Geochemistry of Dolomites and Their Dissolution in the Middle Triassic Leikoupo Formation, Western Sichuan Basin, China. Minerals, 11(7), 724. [Link]

-

Saldi, G. D., et al. (2021). Dolomite dissolution mechanisms at acidic pH: New insights from high resolution pH-stat and mixed-flow reactor experiments associated to AFM and TEM observations. Chemical Geology, 584, 120521. [Link]

-

Sherman, L. A., & Barak, P. (2000). Solubility and Dissolution Kinetics of Dolomite in Ca–Mg–HCO/CO Solutions at 25°C and 0.1 MPa Carbon Dioxide. Soil Science Society of America Journal, 64(4), 1293-1299. [Link]

- Teir, S., et al. (2006). Stability of calcium carbonate and magnesium carbonate in rainwater and nitric acid solutions. Energy Conversion and Management, 47(18-19), 3059-3068.

-

Torkashvand, J., et al. (2025). Dolomite dissolution, pH neutralization, and potentially toxic element immobilization in stormwater bioretention beds. Journal of Hazardous Materials, 482, 131238. [Link]

-

Mo, C., et al. (2023). Characteristics of Dissolution Changes in Carbonate Rocks and Their Influencing Factors in the Maocun Basin, Guilin, China. Water, 15(18), 3244. [Link]

-

Saldi, G. D., et al. (2021). Dolomite dissolution mechanisms at acidic pH: New insights from high resolution pH-stat and mixed-flow reactor experiments associated to AFM and TEM observations. Chemical Geology, 584, 120521. [Link]

-

Dolomite aids drug encapsulation studies. (2016). European Pharmaceutical Review. [Link]

- Goldsmith, J. R., & Heard, H. C. (1961). Subsolidus phase relations in the system CaCO₃-MgCO₃. The Journal of Geology, 69(1), 45-74.

-

Dolomite Offers Dedicated Microfluidics Platform for Drug Encapsulation. (2018). Technology Networks. [Link]

-

Phosphorex and Dolomite Microfluidics Partner to Accelerate Lipid Nanoparticle (LNP) Development. (2021). Phosphorex. [Link]

-

Zhang, K., et al. (2022). Thermodynamic and Kinetic Studies of Dolomite Formation: A Review. Minerals, 12(3), 329. [Link]

-

Boulemtafes, A., et al. (2013). Effects of temperature on precipitation kinetics and microstructure of calcium carbonate in the presence of magnesium and sulphate ions. Desalination and Water Treatment, 51(31-33), 6176-6183. [Link]

-

Bénézeth, P., et al. (2018). Experimental determination of the solubility product of dolomite at 50 to 175 °C. Geochimica et Cosmochimica Acta, 224, 262-286. [Link]

-

Demiral, H., et al. (2021). Dissolution kinetics of calcined dolomite in propionic acid solutions. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. [Link]

-

Gregg, J. M., et al. (2022). The Dolomite Problem: A Matter of Time. ACS Earth and Space Chemistry, 6(6), 1419-1433. [Link]

- Jordan, G., et al. (2015). Dissolution kinetics of magnesite in acidic aqueous solution, a hydrothermal atomic force microscopy (HAFM) study. Geochimica et Cosmochimica Acta, 148, 1-11.

-

Veysey, S., & measurement, K. S. (2020). Dissolution of Carbonate Rocks in a Laboratory Setting: Rates and Textures. Geosciences, 10(11), 444. [Link]

-

Taylor, K. C., Al-Ghamdi, A. H., & Nasr-El-Din, H. A. (2004). Effect of Additives on the Acid Dissolution Rates of Calcium and Magnesium Carbonates. SPE International Symposium and Exhibition on Formation Damage Control. [Link]

-

Gouze, P., & Luquot, L. (2011). Experimental perspectives of mineral dissolution and precipitation due to carbon dioxide-water-rock interactions. Revue de l'Institut Français du Pétrole, 66(4), 527-548. [Link]

-

Wang, S., et al. (2023). Experimental Study on the Dissolution Characteristics and Microstructure of Carbonate Rocks under the Action of Thermal–Hydraulic–Chemical Coupling. Materials, 16(5), 1827. [Link]

-

Solihin, S., Mubarok, M. Z., & Indriani, I. (2018). Dissolution profile of dolomite in chloric acid solution: The effect of chloric acid concentration and pulp density. AIP Conference Proceedings, 1964, 020038. [Link]

- Taylor, K. C., Al-Ghamdi, A. H., & Nasr-El-Din, H. A. (2004). Effect of Additives on the Acid Dissolution Rates of Calcium and Magnesium Carbonates.

-

Wang, S., et al. (2022). Development and Application of Carbonate Dissolution Test Equipment under Thermal–Hydraulic–Chemical Coupling Condition. Applied Sciences, 12(20), 10609. [Link]

- Lüttge, A., Winkler, U., & Lasaga, A. C. (2003). Interferometric study of the dolomite dissolution: a new conceptual model for mineral dissolution. Geochimica et Cosmochimica Acta, 67(6), 1099-1116.

- Herman, J. S., & White, W. B. (1985). Dissolution kinetics of dolomite: Effects of lithology and fluid flow velocity. Geochimica et Cosmochimica Acta, 49(10), 2017-2026.

- Wiechers, H. N. S., et al. (1975). Calcium carbonate precipitation, part 2 effects of magnesium.

- Siegel, F. R. (1961). Factors Influencing the Precipitation of Dolomitic Carbonates. Kansas Geological Survey, Bulletin, 152(5).

-

Litvinovich, A. V., et al. (2023). Impact of dolomite rock waste on soil acidity and absorption of Ca and Mg by barley and wheat. Ciência e Agrotecnologia, 47, e006622. [Link]

- Litvinovich, A. V., et al. (2023).

-

Litvinovich, A. V., et al. (2023). Impact of dolomite rock waste on soil acidity and absorption of Ca and Mg by barley and wheat. Ciência e Agrotecnologia, 47. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dolomite dissolution, pH neutralization, and potentially toxic element immobilization in stormwater bioretention beds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Dolomite and Phosphorex partner on lipid nanoparticle development [manufacturingchemist.com]

- 8. Dolomite launches new microfluidic system enabling Nanoparticle Synthesis [labbulletin.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Dolomite Offers Dedicated Microfluidics Platform for Drug Encapsulation | Technology Networks [technologynetworks.com]

- 11. Phosphorex and Dolomite Microfluidics Partner to Accelerate Lipid Nanoparticle (LNP) Development [phosphorex.com]

- 12. scispace.com [scispace.com]

- 13. Dolomite dissolution kinetics at low pH: a channel-flow study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. wanko.free.fr [wanko.free.fr]

- 17. researchgate.net [researchgate.net]

- 18. Effect of temperature on the transformation of amorphous calcium magnesium carbonate with near-dolomite stoichiometry into high Mg-calcite - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01679A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Dissolution rate variability at carbonate surfaces: 4D X-ray micro-tomography and stochastic modeling investigations [frontiersin.org]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Dolomite dissolution mechanisms at acidic pH: New insights from high resolution pH-stat and mixed-flow reactor experime… [ouci.dntb.gov.ua]

A Technical Guide to the Formation of Magnesium Calcite: Biogenic Pathways vs. Abiotic Precipitation

Introduction: The Significance of Magnesium Calcite

Magnesium calcite (Mg-calcite) is a critical mineral in both geological and biological systems, representing a solid solution of magnesium carbonate in a calcite (CaCO₃) crystal lattice. Its formation pathways, whether through abiotic geochemical processes or intricate biomineralization, dictate its structural and chemical properties. For researchers in materials science, geochemistry, and drug development, understanding the nuances of Mg-calcite formation is paramount. This mineral's presence in marine skeletons provides insights into paleoclimates, while its synthesis offers pathways to novel biomaterials with enhanced mechanical properties. This guide provides an in-depth exploration of the core mechanisms governing the biogenic and abiotic formation of magnesium calcite, offering a comparative analysis and detailing the methodologies for its study.

Part 1: Abiotic Formation of Magnesium Calcite: A Physicochemical Perspective

The abiotic precipitation of Mg-calcite is fundamentally governed by the principles of thermodynamics and kinetics in an aqueous environment. The incorporation of magnesium into the calcite lattice is an energetically complex process, primarily due to the strong hydration shell of the Mg²⁺ ion, which presents a significant kinetic barrier to its dehydration and subsequent incorporation into the crystal structure.

Key Physicochemical Controls

Several environmental factors dictate the rate and extent of abiotic Mg-calcite formation:

-

Mg/Ca Ratio of the Solution: This is a primary determinant. Higher Mg/Ca ratios in the parent solution generally lead to a higher mole percentage of MgCO₃ in the precipitated calcite. However, very high ratios can also favor the precipitation of aragonite, a different polymorph of CaCO₃.

-

Temperature: Temperature influences both the thermodynamics and kinetics of the process. While higher temperatures can increase reaction rates, the effect on Mg incorporation is complex and can be intertwined with other factors.

-

pH and Supersaturation: The pH of the solution affects the concentration of carbonate ions (CO₃²⁻), a key component for precipitation. The degree of supersaturation with respect to calcite influences the nucleation and growth rates.

-

Presence of Other Ions: Ions such as sulfate (SO₄²⁻), fluoride (F⁻), and phosphate (PO₄³⁻) can significantly impact Mg-calcite formation. Sulfate, for instance, can promote Mg²⁺ dehydration, thereby facilitating its incorporation into the calcite lattice. Conversely, fluoride and phosphate ions can inhibit the adsorption of Mg²⁺ on the calcite surface, which can paradoxically favor the formation of magnesian calcite by altering the surface chemistry.

Mechanisms of Abiotic Incorporation

The incorporation of magnesium into the calcite lattice during abiotic precipitation is thought to occur through a surface-controlled mechanism. The process is not a simple substitution but involves competition between Ca²⁺ and Mg²⁺ ions for sites on the growing crystal surface. The smaller ionic radius of Mg²⁺ compared to Ca²⁺ leads to lattice strain when incorporated into the calcite structure, making the resulting Mg-calcite thermodynamically less stable than pure calcite.

Recent research has also highlighted the role of amorphous calcium carbonate (ACC) as a potential precursor in abiotic synthesis, similar to biogenic pathways. The presence of certain additives or specific solution conditions can favor the initial formation of an unstable ACC phase, which then transforms into crystalline Mg-calcite.

Experimental Protocol: Abiotic Synthesis of Mg-Calcite

This protocol outlines a method for the abiotic synthesis of Mg-calcite in a controlled laboratory setting.

Objective: To precipitate Mg-calcite from a solution with a defined Mg/Ca ratio.

Materials:

-

Calcium chloride (CaCl₂)

-

Magnesium chloride (MgCl₂·6H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Reaction vessel with a magnetic stirrer

-

Programmable peristaltic pump

-

pH meter

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 M stock solution of CaCl₂.

-

Prepare a 1 M stock solution of MgCl₂·6H₂O.

-

Prepare a 1 M stock solution of NaHCO₃.

-

-

Set up the Reaction Vessel:

-

Add a specific volume of deionized water to the reaction vessel.

-

Place the reaction vessel on a magnetic stirrer and begin stirring at a constant rate.

-

Insert a calibrated pH meter into the solution.

-

-

Initiate Precipitation:

-

Using a multichannel peristaltic pump, add the CaCl₂, MgCl₂, and NaHCO₃ stock solutions to the reaction vessel at a constant and controlled rate. The ratio of CaCl₂ to MgCl₂ will determine the Mg/Ca ratio of the solution.

-

Continuously monitor and record the pH of the solution.

-

-

Incubation and Harvesting:

-

Allow the precipitation to proceed for a predetermined duration (e.g., 24-48 hours).

-

After the incubation period, stop the addition of reactants and the stirring.

-

Collect the precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the collected precipitate with deionized water to remove any soluble salts.

-

Follow with a wash in ethanol or acetone to remove water.

-

Dry the precipitate in an oven at a low temperature (e.g., 40-50 °C) or in a desiccator.

-

-

Characterization:

-

Analyze the dried precipitate using techniques such as X-ray diffraction (XRD) to confirm the calcite phase and determine the mole % MgCO₃ from the shift in the d-spacing of the (104) peak. Scanning Electron Microscopy (SEM) can be used to observe the crystal morphology.

-

Part 2: Biogenic Formation of Magnesium Calcite: The Role of Biological Control

Biogenic Mg-calcite formation is a testament to the remarkable ability of organisms to manipulate mineralization processes. This pathway is not solely dictated by the external physicochemical environment but is actively controlled by the organism through the use of organic macromolecules and specialized compartments.

Key Features of Biogenic Mg-Calcite

Biogenic Mg-calcites exhibit several characteristics that distinguish them from their abiotic counterparts:

-

High Magnesium Content: Organisms can form thermodynamically unstable high-Mg calcite under mild physiological conditions.

-

Non-uniform Mg Distribution: The distribution of magnesium within biogenic calcite crystals is often heterogeneous, reflecting changes in the organism's physiology or the external environment during growth.

-

Nanoparticle Composition: Many biogenic high-Mg calcite minerals are composed of nanoparticles that are crystallographically aligned, behaving like a single crystal or mesocrystal.

-

Incorporation of Organic Matter: Biogenic calcite often contains intra-crystalline organic macromolecules, which can cause anisotropic lattice distortions.

Mechanisms of Biological Control

Organisms employ a multi-faceted strategy to control the formation of Mg-calcite:

-

Amorphous Calcium Carbonate (ACC) Precursor: A common mechanism involves the initial formation of an amorphous calcium (magnesium) carbonate precursor. This unstable phase is then transformed into crystalline Mg-calcite.

-

Biomolecular Control: Organisms secrete a cocktail of organic macromolecules, including acidic proteins and polysaccharides, that play crucial roles in mineralization. These biomolecules can:

-

Stabilize the ACC precursor, preventing its premature crystallization.

-

Selectively bind to specific crystal faces, thereby controlling the morphology of the growing crystal.

-

Create a localized chemical environment that favors the incorporation of magnesium.

-

-

High Mg/Ca Ratios in Calcifying Fluids: Some organisms can regulate the ion concentration in their calcifying spaces, creating a high Mg/Ca ratio that promotes the formation of Mg-calcite.

The Influence of Organic Molecules: A Deeper Dive

The interaction between organic molecules and the mineralizing system is a cornerstone of biomineralization. Functional groups on these macromolecules, such as carboxyl (-COOH) and sulfate (-SO₄), are particularly important.

-

Carboxyl-rich proteins: These proteins can sequester Ca²⁺ and Mg²⁺ ions, concentrating them at the site of mineralization. They can also stabilize the ACC precursor phase, allowing for controlled crystallization. For example, aspartic acid has been shown to modify calcite crystal morphology by altering the surface energy of specific crystallographic faces.

-

Polysaccharides: These molecules are also known to influence the polymorph and morphology of calcium carbonate. In some cases, they can form a template or scaffold for mineralization.

The incorporation of these organic molecules into the calcite lattice can lead to significant strain, which can, in turn, affect the mechanical properties of the biomineral.

Experimental Workflow: Investigating Organic Molecule-Mineral Interactions

The following workflow outlines a general approach to studying the influence of specific organic molecules on Mg-calcite formation.

Caption: Workflow for Investigating Organic Molecule-Mineral Interactions.

Part 3: Differentiating Biogenic from Abiotic Mg-Calcite

Distinguishing between Mg-calcite formed through biological processes and that precipitated abiotically is crucial for various scientific disciplines, from paleoclimatology to the study of microbialites. A multi-technique approach is often necessary to make a definitive determination.

Comparative Analysis

The following table summarizes the key distinguishing features between biogenic and abiotic Mg-calcite.

| Feature | Biogenic Mg-Calcite | Abiotic Mg-Calcite |

| Mg Distribution | Often heterogeneous and non-uniformly distributed. | Generally more homogeneous, reflecting the bulk solution chemistry. |

| Crystal Structure | May exhibit lattice distortions due to incorporated organic matter. | Typically shows a more ordered crystal lattice. |

| Nanostructure | Often composed of crystallographically aligned nanoparticles. | Can be single crystals or polycrystalline aggregates, depending on conditions. |

| Organic Matter | Contains intra-crystalline organic macromolecules. | Devoid of intra-crystalline organic matter. |

| Isotopic Composition | Can show "vital effects," i.e., isotopic compositions that are not in equilibrium with the surrounding water. | Isotopic composition is generally in equilibrium with the parent solution. |

| Morphology | Often exhibits complex and species-specific morphologies. | Typically forms simple rhombohedral or granular crystals. |

Analytical Techniques for Differentiation

A suite of analytical techniques can be employed to probe the origin of Mg-calcite samples.

-

Raman Spectroscopy: This non-destructive technique is highly effective for quantifying the magnesium content in calcite. The positions of the Raman bands, particularly the main carbonate symmetric stretching mode (ν₁), shift linearly with increasing MgCO₃ content. This allows for the creation of calibration curves to determine the Mg content of unknown samples.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the carbonate polymorph and to detect the presence of organic functional groups within the mineral, which would be indicative of a biogenic origin.

XRD is a fundamental technique for:

-

Phase Identification: Confirming that the mineral is indeed calcite.

-